5-(Hydroxymethyl)-2-(3-pyridyl)imidazole: Structural Profiling, Physicochemical Properties, and Synthetic Methodologies
5-(Hydroxymethyl)-2-(3-pyridyl)imidazole: Structural Profiling, Physicochemical Properties, and Synthetic Methodologies
Executive Summary
In modern medicinal chemistry, the rational design of small molecules relies heavily on privileged scaffolds that can engage in multifaceted interactions within biological targets. 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole (CAS: 53292-72-1)[1] is a highly versatile heterocyclic building block. Characterized by a pyridine ring conjugated to an imidazole core and functionalized with a hydroxymethyl group, this compound serves as a critical pharmacophore in the development of kinase inhibitors, cytochrome P450 (CYP) modulators (such as thromboxane A2 synthase inhibitors), and advanced pharmaceutical intermediates.
This technical guide provides an in-depth analysis of its physicochemical properties, structural tautomerism, and a self-validating synthetic protocol designed for high-yield laboratory scale-up.
Structural and Physicochemical Profile
The molecular architecture of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole dictates its behavior in both synthetic environments and biological assays. The molecule possesses three distinct functional domains, each contributing to its overall reactivity and binding affinity.
Fig 1: Structural domains of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole and their functional roles.
Quantitative Physicochemical Data
To facilitate integration into computational drug discovery pipelines, the core physicochemical properties are summarized below. The Topological Polar Surface Area (TPSA) of ~66.7 Ų makes it highly permeable, falling well within the Lipinski Rule of 5 parameters for oral bioavailability.
| Property | Value |
| IUPAC Name | (2-(pyridin-3-yl)-1H-imidazol-5-yl)methanol |
| CAS Registry Number | 53292-72-1[1] |
| Molecular Formula | C9H9N3O |
| Molecular Weight | 175.19 g/mol |
| Topological Polar Surface Area (TPSA) | ~66.7 Ų |
| Hydrogen Bond Donors | 2 (Imidazole NH, Hydroxyl OH) |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Imidazole N, Hydroxyl O) |
| Rotatable Bonds | 2 |
Annular Tautomerism
A critical factor in the characterization of this compound is the annular tautomerism inherent to the 1H-imidazole ring. In solution, the proton rapidly exchanges between the N1 and N3 positions. Consequently, 5-(hydroxymethyl)-2-(3-pyridyl)imidazole is in rapid chemical equilibrium with 4-(hydroxymethyl)-2-(3-pyridyl)imidazole . When analyzing the 1 H NMR spectrum at room temperature, the C4/C5 imidazole proton often appears as a time-averaged broad singlet rather than a sharply defined peak, a phenomenon that must not be misinterpreted as an impurity.
Pharmacological Significance
The pyridine-imidazole scaffold is a recurring motif in drugs targeting metalloenzymes. The spatial arrangement of the nitrogen atoms allows the molecule to act as a bidentate or bridging ligand. For instance, in CYP450 enzymes (such as Thromboxane Synthase), the unprotonated sp2 nitrogen of the imidazole or pyridine ring directly coordinates with the Fe(II)/Fe(III) ion of the catalytic heme porphyrin. Simultaneously, the hydroxymethyl group serves as a critical vector for establishing hydrogen-bonding networks with surrounding amino acid residues, locking the inhibitor into the active site.
Fig 2: Pharmacophore interaction model of the pyridine-imidazole scaffold within an active site.
Synthetic Methodologies
While the classical Debus-Radziszewski multicomponent condensation[2],[3] (utilizing a dicarbonyl, an aldehyde, and ammonia) is widely used to construct substituted imidazoles, it often suffers from harsh conditions and complex purification profiles when synthesizing asymmetric 4,5-substituted derivatives.
Experimental Workflow: NaBH4 Reduction
This protocol leverages Sodium Borohydride (NaBH 4 ) in a protic solvent. The causality behind this specific reagent selection is twofold: NaBH 4 is chemoselective for aldehydes over the heterocyclic rings, and the use of methanol stabilizes the transition state of the hydride transfer, significantly accelerating the reaction kinetics.
Fig 3: Step-by-step synthesis workflow via sodium borohydride reduction of the aldehyde precursor.
Step-by-Step Protocol
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Reaction Setup: Suspend 2-(3-pyridyl)-1H-imidazole-4-carbaldehyde (1.0 eq) in anhydrous methanol (0.2 M concentration) under an inert nitrogen atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.
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Causality: Methanol acts as a protic solvent to facilitate the hydride transfer. Cooling to 0 °C controls the exothermic release of hydrogen gas upon the addition of the hydride, preventing thermal runaway and minimizing the competitive reaction between NaBH 4 and the solvent.
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Hydride Addition: Add NaBH 4 (1.5 eq) portion-wise over 15 minutes.
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Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
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Quenching: Carefully quench the reaction by the dropwise addition of distilled water.
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Causality: Water neutralizes any unreacted NaBH 4 and hydrolyzes the intermediate borate complex, liberating the free alcohol.
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Extraction: Evaporate the majority of the methanol in vacuo. Extract the aqueous residue with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate.
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Purification: Purify the crude residue via flash column chromatography using a gradient of Dichloromethane (DCM) to DCM/Methanol (9:1) containing 1% Triethylamine (Et 3 N).
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Causality: The inherent basicity of the pyridine and imidazole nitrogens causes severe tailing on standard silica gel. The addition of 1% Et 3 N neutralizes the acidic silanol groups on the silica, ensuring sharp elution bands and high recovery.
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Self-Validating Analytical Checks
A robust protocol must be self-validating. To confirm the success of this transformation without immediate LC-MS access, utilize the following orthogonal checks:
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TLC Monitoring: Using DCM:MeOH (9:1) as the eluent, the starting aldehyde will stain brightly with 2,4-Dinitrophenylhydrazine (2,4-DNP), yielding an orange spot. Upon complete conversion, the product spot will be strictly 2,4-DNP negative but will remain strongly UV-active at 254 nm.
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1 H NMR Validation (DMSO-d 6 ): The reaction is deemed successful by the complete disappearance of the characteristic, highly deshielded aldehyde proton singlet at ~9.9 ppm. Success is positively confirmed by the emergence of a doublet at ~4.5 ppm (representing the new -CH 2
- protons) and a triplet at ~5.2 ppm (the hydroxyl -OH proton), which will collapse into a singlet upon D 2 O exchange.
References
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Chemsrc. "5-(Hydroxymethyl)-2-(3-pyridyl)imidazole | CAS#:53292-72-1". Source: Chemsrc. URL: [Link]
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MDPI. "Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches". Source: MDPI. URL: [Link]
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AccelaChem. "2-(3-Pyridyl)imidazole-4-carbaldehyde". Source: AccelaChem. URL: [Link]
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Wikipedia. "Debus–Radziszewski imidazole synthesis". Source: Wikipedia. URL: [Link]
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- 2. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches | MDPI [mdpi.com]
- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 4. 639517-88-7,2-(2-Chlorophenyl)imidazole-4-methanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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